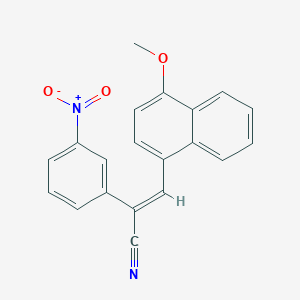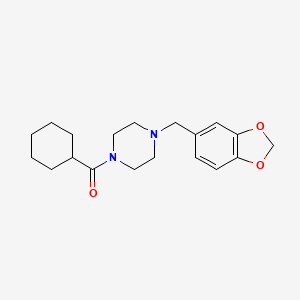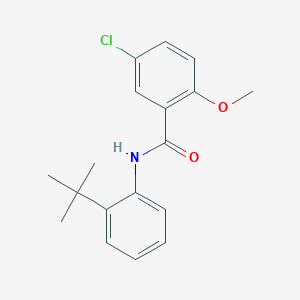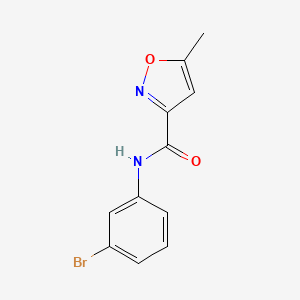
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile, also known as MNAN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. MNAN is a naphthalene derivative that is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile. In
作用機序
The mechanism of action of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has been shown to induce cell cycle arrest and activate caspase-3, which leads to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro, making it a potential candidate for use in medicine. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments, including its low toxicity, fluorescent properties, and potential use as a sensor for metal ions. However, this compound has some limitations, including its limited solubility in water and its sensitivity to light and air.
将来の方向性
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several potential future directions for research, including its use in OLEDs and solar cells, its use as a sensor for metal ions, and its potential use as an anti-cancer agent. This compound may also have potential use in the treatment of neurodegenerative diseases and other diseases that involve inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various fields.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. This compound is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile and has been studied for its potential use in organic electronics, sensors, and medicine. This compound has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand the potential of this compound in various fields.
合成法
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction yields a yellow crystalline solid that is purified by recrystallization with ethanol. The purity of the compound is confirmed by melting point and spectral analysis.
科学的研究の応用
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in various fields such as organic electronics, sensors, and medicine. This compound has been shown to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. This compound has also been used as a sensor for the detection of metal ions due to its ability to chelate with metal ions and cause a change in fluorescence intensity. In medicine, this compound has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-25-20-10-9-15(18-7-2-3-8-19(18)20)11-16(13-21)14-5-4-6-17(12-14)22(23)24/h2-12H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADYQNLXQKNHC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)
![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)


![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
